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Compound of Interest

Compound Name:
N-TRIFLUOROACETYL-3,4-

(METHYLENEDIOXY)ANILINE

Cat. No.: B029959 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed nuclear magnetic resonance (NMR) characterization of N-
trifluoroacetyl-3,4-(methylenedioxy)aniline. In the absence of directly published spectral

assignments for this specific compound, this guide presents a comparative analysis based on

the known NMR data of its parent compound, 3,4-(methylenedioxy)aniline, and other

structurally related molecules. This information is crucial for researchers synthesizing or

utilizing this compound in drug discovery and development, enabling unambiguous

identification and purity assessment.

Predicted and Comparative NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for N-
trifluoroacetyl-3,4-(methylenedioxy)aniline. The predictions are based on the analysis of the

starting material, 3,4-(methylenedioxy)aniline[1][2], and the anticipated electronic effects of the

N-trifluoroacetyl group. Data for related compounds are included for comparison.

Table 1: ¹H NMR Data (Predicted vs. Comparative)
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Compound Solvent
Chemical Shift (δ, ppm) and

Multiplicity

N-Trifluoroacetyl-3,4-

(methylenedioxy)aniline

(Predicted)

CDCl₃

~7.5-7.0 (m, 3H, Ar-H), ~6.0 (s,

2H, O-CH₂-O), ~8.5 (br s, 1H,

NH)

3,4-(Methylenedioxy)aniline[1] CDCl₃

6.60 (d, 1H), 6.27 (d, 1H), 6.11

(dd, 1H), 5.83 (s, 2H, O-CH₂-

O), 3.54 (br s, 2H, NH₂)

N-Ethyl-3,4-

(methylenedioxy)aniline[3]
Not specified

Data available in spectral

image

N-Methylanilinium

Trifluoroacetate[4]
DMSO-d₆

9.7 (s), 7.34 (m), 7.08 (m),

7.05 (m), 2.84 (s)

Table 2: ¹³C NMR Data (Predicted vs. Comparative)

Compound Solvent Chemical Shift (δ, ppm)

N-Trifluoroacetyl-3,4-

(methylenedioxy)aniline

(Predicted)

CDCl₃

~155 (q, C=O), ~148 (Ar-C),

~144 (Ar-C), ~132 (Ar-C),

~116 (q, CF₃), ~115 (Ar-CH),

~108 (Ar-CH), ~102 (Ar-CH),

~101 (O-CH₂-O)

3,4-(Methylenedioxy)aniline[2] Not specified Spectral data available

3,4-(methylenedioxy)-N-(2-

thenylidene)aniline[5]
Not specified Spectral data available

Fendiline, N-trifluoroacetyl-[6] Not specified
Computed spectral data

available

Experimental Protocols
The following are standard protocols for acquiring high-quality NMR spectra for the

characterization of N-trifluoroacetyl-3,4-(methylenedioxy)aniline.
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Sample Preparation:

Weigh approximately 5-10 mg of the solid sample of N-trifluoroacetyl-3,4-
(methylenedioxy)aniline.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃,

DMSO-d₆, or Acetone-d₆) in a standard 5 mm NMR tube.

Ensure the sample is fully dissolved; vortex or sonicate if necessary.

¹H NMR Spectroscopy:

Instrument: A 400 MHz or higher field NMR spectrometer.

Solvent: CDCl₃ with 0.03% TMS as an internal standard.

Parameters:

Pulse Program: Standard single-pulse (zg30).

Number of Scans: 16-64 (depending on sample concentration).

Relaxation Delay (d1): 1-2 seconds.

Acquisition Time: 3-4 seconds.

Spectral Width: -2 to 12 ppm.

Temperature: 298 K.

¹³C NMR Spectroscopy:

Instrument: A 100 MHz or higher field NMR spectrometer.

Solvent: CDCl₃ with the solvent peak at 77.16 ppm as a reference.

Parameters:

Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).
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Number of Scans: 1024 or more to achieve adequate signal-to-noise.

Relaxation Delay (d1): 2 seconds.

Acquisition Time: 1-2 seconds.

Spectral Width: 0 to 200 ppm.

Temperature: 298 K.

Chemical Structure Visualization
The chemical structure of N-trifluoroacetyl-3,4-(methylenedioxy)aniline is presented below.

Caption: Chemical structure of N-trifluoroacetyl-3,4-(methylenedioxy)aniline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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